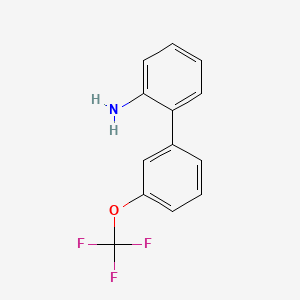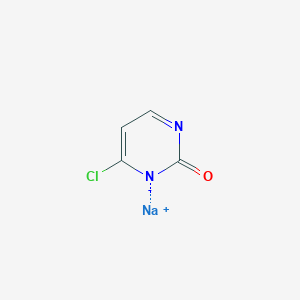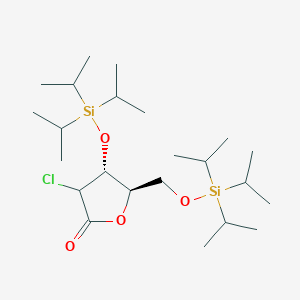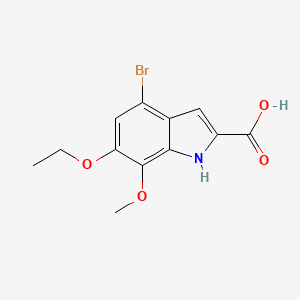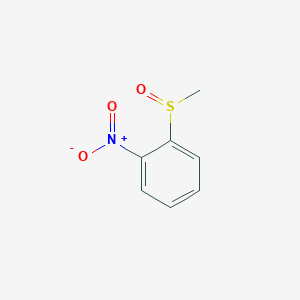![molecular formula C9H12FNO B13038126 [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL: is an organic compound characterized by the presence of an aminoethyl group, a fluorophenyl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL typically involves the reaction of a fluorinated aromatic compound with an aminoethyl group under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution:
Reduction: The reduction of intermediate compounds to achieve the desired functional groups.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic processes to facilitate various chemical reactions.
Biology:
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Fluorescent Probes: It can be modified to create fluorescent probes for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Pharmacological Research: It is used in research to understand its effects on biological systems and potential medicinal applications.
Industry:
Material Science: The compound is employed in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of [4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- 4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring and variations in the functional groups.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Applications: Unique applications based on their specific chemical properties and interactions with biological systems.
Conclusion
[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL is a versatile compound with significant potential in various scientific fields Its unique chemical structure and properties make it valuable for research and industrial applications
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
[4-[(1S)-1-aminoethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
Clé InChI |
GOJLDGHEYZUOCB-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)CO)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)


![(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13038072.png)

![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)
